molecular formula C₅₉H₉₃D₄NO₁₄Si B1141216 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin CAS No. 1356839-88-7

42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin

Cat. No. B1141216
M. Wt: 1076.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin” is an intermediate used to make Everolimus-d41. It is also used as a standard for the detection of environmental pollutants2.



Synthesis Analysis

The synthesis of “42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin” is not explicitly mentioned in the search results. However, it is mentioned that it is an intermediate to make Everolimus-d41.



Molecular Structure Analysis

The molecular formula of “42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin” is C59H93D4NO14Si1. The molecular weight is 1076.511.



Chemical Reactions Analysis

The specific chemical reactions involving “42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin” are not detailed in the search results. However, stable isotope-labeled compounds like this are often used in chemical identification, qualitative and quantitative detection2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin” are not explicitly mentioned in the search results. However, its molecular formula is C59H93D4NO14Si and its molecular weight is 1076.511.


Safety And Hazards

The safety and hazards associated with “42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin” are not specified in the search results.


Future Directions

The future directions for “42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin” are not specified in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a subject matter expert.


properties

IUPAC Name

(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[tert-butyl(dimethyl)silyl]oxy-1,1,2,2-tetradeuterioethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H97NO14Si/c1-37-21-17-16-18-22-38(2)49(68-11)35-45-26-24-43(7)59(67,74-45)55(64)56(65)60-28-20-19-23-46(60)57(66)73-50(36-47(61)39(3)32-42(6)53(63)54(70-13)52(62)41(5)31-37)40(4)33-44-25-27-48(51(34-44)69-12)71-29-30-72-75(14,15)58(8,9)10/h16-18,21-22,32,37,39-41,43-46,48-51,53-54,63,67H,19-20,23-31,33-36H2,1-15H3/t37-,39-,40-,41-,43-,44+,45+,46+,48-,49+,50+,51-,53-,54+,59-/m1/s1/i29D2,30D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAIMYVVCQFDKI-SGPIUGFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O[Si](C)(C)C(C)(C)C)O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](C=C([C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C([C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H97NO14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1076.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin

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